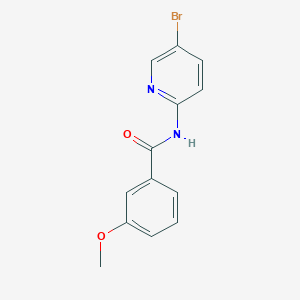![molecular formula C13H10F3N5O B5847770 5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MTA or MTR and is a heterocyclic compound that belongs to the triazolopyrimidine family.
作用機序
MTA exerts its biological effects through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes play a crucial role in the regulation of cell proliferation and apoptosis. MTA has been shown to inhibit CDK2, CDK5, and GSK-3β, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MTA has been shown to have significant biochemical and physiological effects on various cell types. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MTA in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MTA in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on MTA. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of MTA in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanism of action of MTA and to identify potential drug targets for this compound.
In conclusion, MTA is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it an attractive target for drug development and further research is needed to fully explore its potential.
合成法
MTA can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with trifluoromethyl isocyanate, followed by the reaction with 2-azidoacetophenone and finally the reduction of the azide group to an amine group. This synthesis method has been optimized to produce high yields of MTA with high purity.
科学的研究の応用
MTA has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. MTA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-22-8-4-2-7(3-5-8)9-6-10(13(14,15)16)21-12(18-9)19-11(17)20-21/h2-6H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKILPHJPKHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
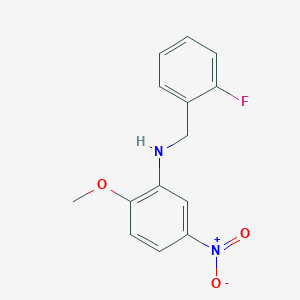
![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)

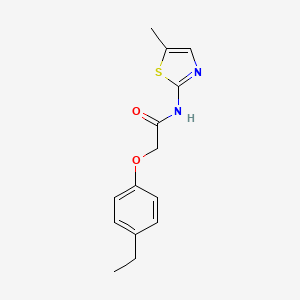

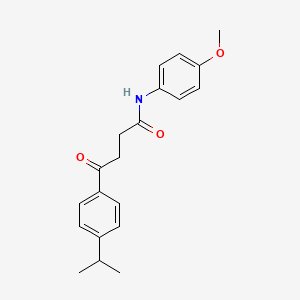
![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
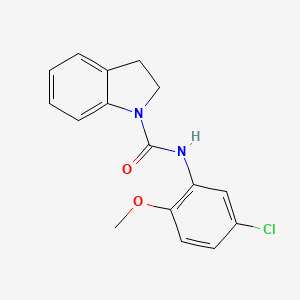
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
